

Application Note: Synthesis of 2-Bromobutane via Nucleophilic Substitution of Butan-2-ol

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Compound of Interest

Compound Name: 3-Bromobutan-2-ol

Cat. No.: B1626315

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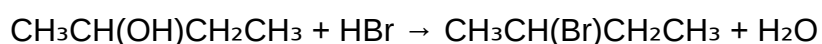
This document provides a detailed experimental protocol for the synthesis of 2-bromobutane from butan-2-ol. The procedure is designed for researchers in organic chemistry and drug development, offering a robust method for producing a key alkyl halide intermediate.

Introduction

The bromination of alcohols is a fundamental transformation in organic synthesis, providing a versatile route to alkyl bromides. These compounds are valuable precursors for a wide range of functional groups through nucleophilic substitution and elimination reactions. The conversion of butan-2-ol, a secondary alcohol, to 2-bromobutane is typically achieved by reaction with hydrogen bromide (HBr). The reaction can proceed through both SN1 and SN2 mechanisms, often resulting in a racemic or partially racemized product if the starting alcohol is chiral.^{[1][2]} For laboratory-scale synthesis, HBr is conveniently generated in situ from the reaction of sodium bromide with concentrated sulfuric acid.^[3] This method avoids the need to handle corrosive HBr gas directly.

Experimental Overview

The overall reaction is as follows:



This protocol details the in situ generation of HBr, followed by reflux, purification via distillation and extraction, and final drying to yield pure 2-bromobutane.

Data Presentation: Reagents and Properties

Table 1: Reagent Specifications

| Reagent | Formula | Molar Mass (g/mol) | Concentration | Density (g/mL) | Amount | Moles |
|----------------|----------------------------------|--------------------|---------------|----------------|---------|--------|
| Butan-2-ol | C ₄ H ₁₀ O | 74.12 | - | 0.808 | 10.0 mL | ~0.109 |
| Sodium Bromide | NaBr | 102.89 | - | - | 12.0 g | ~0.117 |
| Sulfuric Acid | H ₂ SO ₄ | 98.08 | 98% (conc.) | 1.84 | 10.0 mL | ~0.184 |
| Water | H ₂ O | 18.02 | - | 1.00 | 10.0 mL | - |

Table 2: Product and Byproduct Properties

| Compound | Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/mL) |
|--------------------|----------------------------------|--------------------|--------------------|----------------|
| 2-Bromobutane | C ₄ H ₉ Br | 137.02 | 91 | 1.255 |
| But-1-ene | C ₄ H ₈ | 56.11 | -6 | - |
| But-2-ene | C ₄ H ₈ | 56.11 | 1 | - |
| Di-sec-butyl ether | C ₈ H ₁₈ O | 130.23 | 122 | 0.764 |

Experimental Protocol

4.1 Materials and Equipment

- Round-bottom flask (100 mL)
- Reflux condenser

- Heating mantle
- Simple distillation apparatus
- Separatory funnel (100 mL)
- Erlenmeyer flasks
- Graduated cylinders
- Beakers
- Ice bath
- Anhydrous calcium chloride or magnesium sulfate
- Boiling chips

4.2 Reaction Procedure

- Place 12.0 g of sodium bromide and 10.0 mL of water into a 100 mL round-bottom flask.
- Add 10.0 mL of butan-2-ol to the flask along with a few boiling chips. Swirl the flask to dissolve the sodium bromide.
- Cool the flask in an ice bath.
- Slowly and with constant swirling, add 10.0 mL of concentrated sulfuric acid to the cooled mixture. This step is highly exothermic and must be done carefully in a fume hood.^[4]
- Remove the flask from the ice bath and assemble a reflux apparatus (see workflow diagram).
- Heat the mixture to a gentle boil and allow it to reflux for 45-60 minutes. During this time, the HBr generated in situ will react with the alcohol.

4.3 Work-up and Purification

- After the reflux period, turn off the heat and allow the apparatus to cool.

- Reconfigure the apparatus for simple distillation.^[5]
- Distill the mixture, collecting the liquid that boils below 100°C. The distillate will consist of 2-bromobutane and water, appearing as two immiscible layers.
- Transfer the distillate to a separatory funnel. The denser organic layer (2-bromobutane) will be at the bottom.
- Drain the lower organic layer into a clean flask. Discard the upper aqueous layer.
- Return the organic layer to the separatory funnel and wash it sequentially with:
 - 10 mL of cold water to remove residual acid.
 - 10 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (vent the funnel frequently to release CO₂ gas).
 - 10 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water.
- After the final wash, drain the organic layer into a small, dry Erlenmeyer flask.
- Add a small amount of anhydrous calcium chloride or magnesium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes. The liquid should become clear.
- Decant or filter the dried liquid into a clean, dry round-bottom flask for final distillation.

4.4 Final Distillation

- Set up a simple or fractional distillation apparatus.
- Carefully distill the dried product, collecting the fraction that boils between 89-92°C.^[3]
- Weigh the final product and calculate the percentage yield. Characterize the product using techniques like GC-MS or NMR if required.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and purification of 2-bromobutane.

Safety and Hazard Management

- General: This experiment must be conducted in a well-ventilated chemical fume hood.^[6] Standard personal protective equipment (safety goggles, lab coat, nitrile gloves) is mandatory.
- Concentrated Sulfuric Acid (H_2SO_4): Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care, and always add acid to the reaction mixture slowly and with cooling.
- Hydrogen Bromide (HBr): Toxic and corrosive. It is generated in situ and should be contained within the reaction apparatus.
- 2-Bromobutane: Flammable liquid and harmful if swallowed or inhaled. Avoid contact with skin and eyes.
- Waste Disposal: Dispose of all chemical waste according to institutional and local guidelines. Aqueous waste should be neutralized before disposal.

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